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Introduction
p11, also known as S100A10, is a member of the S100 family of calcium-binding proteins. In

the central nervous system, p11 plays a crucial role in the regulation of mood and is implicated

in the pathophysiology of depression and the mechanism of action of antidepressants. It forms

a heterotetrameric complex with annexin A2 (Anxa2), which influences the trafficking and cell

surface localization of various proteins, including serotonin receptors and ion channels.[1]

Consequently, the accurate quantification of p11 levels in brain tissue is essential for advancing

our understanding of its role in neuropsychiatric disorders and for the development of novel

therapeutics.

These application notes provide detailed protocols for the measurement of p11 protein levels in

brain tissue using common laboratory techniques: Western blotting, Enzyme-Linked

Immunosorbent Assay (ELISA), and Immunohistochemistry (IHC).

Data Presentation
The following table summarizes quantitative data on p11 protein expression in human brain

tissue, providing a reference for expected changes in a disease context.
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Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures, the following diagrams

are provided in Graphviz DOT language.
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Caption: p11 signaling pathway in a neuron.
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Caption: Experimental workflow for p11 quantification.

Experimental Protocols
Western Blot Protocol for p11 Detection
This protocol details the detection of p11 in brain tissue lysates.

Materials:

Brain tissue

RIPA buffer (or other suitable lysis buffer) with protease inhibitors
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BCA Protein Assay Kit

Laemmli sample buffer

4-15% Mini-PROTEAN TGX Precast Protein Gels

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody: Anti-p11/S100A10 antibody (e.g., monoclonal, diluted 1:500-1:2000 in

blocking buffer)

Secondary antibody: HRP-conjugated anti-mouse IgG

ECL Western Blotting Substrate

Chemiluminescence detection system

Procedure:

Protein Extraction:

1. Dissect the brain region of interest on ice.

2. Homogenize the tissue in ice-cold lysis buffer with protease inhibitors.

3. Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

4. Collect the supernatant containing the protein lysate.

Protein Quantification:

1. Determine the protein concentration of the lysate using a BCA assay.

Sample Preparation:
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1. Dilute the protein samples to the same concentration with lysis buffer.

2. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

Gel Electrophoresis:

1. Load equal amounts of protein (20-30 µg) per lane onto a 4-15% SDS-PAGE gel.

2. Run the gel at 100-120V until the dye front reaches the bottom.

Protein Transfer:

1. Transfer the proteins to a PVDF membrane at 100V for 1 hour or using a semi-dry transfer

system.

Immunoblotting:

1. Block the membrane with blocking buffer for 1 hour at room temperature.

2. Incubate the membrane with the primary anti-p11 antibody overnight at 4°C.

3. Wash the membrane three times with TBST for 10 minutes each.

4. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

5. Wash the membrane three times with TBST for 10 minutes each.

Detection:

1. Incubate the membrane with ECL substrate.

2. Capture the chemiluminescent signal using an imaging system.

3. Perform densitometric analysis to quantify p11 protein levels, normalizing to a loading

control (e.g., GAPDH or β-actin).

ELISA Protocol for p11 Quantification
This protocol is based on a sandwich ELISA format, commonly available as commercial kits.
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Materials:

p11 ELISA Kit (containing pre-coated plate, detection antibody, standards, and buffers)

Brain tissue lysate (prepared as in the Western Blot protocol)

Microplate reader

Procedure:

Sample Preparation:

1. Prepare brain tissue homogenates as described in the Western Blot protocol.

2. Dilute the samples to fall within the detection range of the ELISA kit.

ELISA Assay:

1. Add p11 standards and samples to the wells of the pre-coated microplate.

2. Incubate as per the kit instructions (typically 1-2 hours at 37°C).

3. Wash the wells multiple times with the provided wash buffer.

4. Add the biotin-conjugated detection antibody and incubate.

5. Wash the wells.

6. Add HRP-conjugated avidin and incubate.

7. Wash the wells.

8. Add the TMB substrate and incubate in the dark until a color change is observed.

9. Stop the reaction with the provided stop solution.

Data Analysis:

1. Measure the absorbance at 450 nm using a microplate reader.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609884?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Generate a standard curve by plotting the absorbance of the standards against their

known concentrations.

3. Calculate the concentration of p11 in the samples by interpolating their absorbance values

on the standard curve.

Immunohistochemistry (IHC) Protocol for p11
Localization
This protocol allows for the visualization of p11 expression and localization within the cellular

context of brain tissue.

Materials:

Formalin-fixed, paraffin-embedded (FFPE) or frozen brain sections

Xylene and graded ethanol series (for FFPE)

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

Blocking solution (e.g., 5% normal goat serum in PBST)

Primary antibody: Anti-p11/S100A10 antibody (e.g., monoclonal, diluted 1:200-1:1000 in

blocking solution)

Biotinylated secondary antibody

Avidin-Biotin Complex (ABC) reagent

DAB substrate kit

Hematoxylin counterstain

Mounting medium

Procedure:

Deparaffinization and Rehydration (for FFPE sections):
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1. Immerse slides in xylene to remove paraffin.

2. Rehydrate the sections through a graded series of ethanol (100%, 95%, 70%) and finally

in distilled water.

Antigen Retrieval:

1. Boil the sections in antigen retrieval solution for 10-20 minutes.

2. Allow the slides to cool to room temperature.

Immunostaining:

1. Block endogenous peroxidase activity with 3% hydrogen peroxide.

2. Block non-specific binding with blocking solution for 1 hour.

3. Incubate with the primary anti-p11 antibody overnight at 4°C.

4. Wash with PBST.

5. Incubate with the biotinylated secondary antibody for 1 hour.

6. Wash with PBST.

7. Incubate with ABC reagent for 30 minutes.

8. Wash with PBST.

Visualization:

1. Develop the signal with DAB substrate.

2. Counterstain with hematoxylin.

Dehydration and Mounting:

1. Dehydrate the sections through graded ethanol and xylene.
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2. Mount with a coverslip using mounting medium.

Analysis:

1. Examine the sections under a microscope to assess the intensity and cellular localization

of p11 staining. Image analysis software can be used for semi-quantitative analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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